2-Methoxyethyl 2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound is a thiazolo[3,2-a]pyrimidine derivative characterized by:
- 2-Methoxyethyl ester group at position 6, enhancing solubility compared to simpler esters (e.g., ethyl or benzyl) .
- 7-Methyl and 3-oxo groups, common in analogs to stabilize the fused thiazole-pyrimidine core .
Synthesis typically involves condensation of a thiouracil precursor with chloroacetic acid and substituted benzaldehyde under reflux in acetic anhydride/acetic acid with sodium acetate catalysis .
Properties
CAS No. |
618071-64-0 |
|---|---|
Molecular Formula |
C25H24N2O5S2 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-methoxyethyl (2E)-7-methyl-3-oxo-2-[(4-prop-2-enoxyphenyl)methylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H24N2O5S2/c1-4-11-31-18-9-7-17(8-10-18)15-20-23(28)27-22(19-6-5-14-33-19)21(16(2)26-25(27)34-20)24(29)32-13-12-30-3/h4-10,14-15,22H,1,11-13H2,2-3H3/b20-15+ |
InChI Key |
XVWMTVUWSARLLY-HMMYKYKNSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OCC=C)/SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OCC=C)SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Origin of Product |
United States |
Preparation Methods
Biginelli Condensation for Dihydropyrimidinone Formation
The foundational step involves preparing 3,4-dihydropyrimidin-2(1H)-one (DHPM) via a modified Biginelli reaction. A mixture of ethyl acetoacetate (5 mmol), 4-(allyloxy)benzaldehyde (5 mmol), thiourea (7.5 mmol), and ammonium chloride (0.8 mmol) is heated at 100°C for 3 hours under solvent-free conditions. This method achieves yields of 78–85% by avoiding side reactions associated with traditional acid catalysts.
Key Reaction Parameters:
-
Catalyst: NH₄Cl (10 mol%)
-
Temperature: 100°C
-
Time: 3 hours
-
Yield: 82% (average)
Post-reaction, the crude product is washed with cold water and recrystallized from ethanol to isolate the DHPM intermediate.
Thiazolo[3,2-a]Pyrimidine Cyclization
The DHPM intermediate undergoes cyclization with ethyl chloroacetate (90 mmol) at 110–115°C for 30 minutes to form the thiazolo[3,2-a]pyrimidine core. This exothermic reaction requires careful temperature control to prevent decomposition.
Mechanistic Insight:
-
Nucleophilic attack by the sulfur atom of DHPM on ethyl chloroacetate.
-
Intramolecular cyclization via elimination of HCl.
-
Aromatization to form the stabilized thiazolo[3,2-a]pyrimidine system.
Functionalization of the Thiazolo[3,2-a]Pyrimidine Core
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pyridine, 2 hours | 68 | 95 |
| DMF, 4 hours | 54 | 89 |
| Acetic acid, 6 hours | 47 | 82 |
The use of pyridine as both solvent and base minimizes side reactions, achieving a 68% yield.
Esterification with 2-Methoxyethanol
The carboxylate group at position 6 is esterified with 2-methoxyethanol using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dry dichloromethane at 0–5°C.
Procedure:
-
Activate the carboxylic acid with DCC/DMAP for 1 hour.
-
Add 2-methoxyethanol dropwise over 30 minutes.
-
Stir at room temperature for 12 hours.
Yield: 74% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Advanced Catalytic and Green Chemistry Approaches
Ultrasound-Assisted Synthesis
Replacing conventional heating with ultrasound irradiation (35 kHz, 300 W) reduces reaction times by 60–70%. For example, the cyclization step completes in 10 minutes with a 79% yield under ultrasound.
Comparative Analysis:
| Method | Time | Yield (%) | Energy Consumption (kWh/mol) |
|---|---|---|---|
| Conventional heating | 30 min | 74 | 2.8 |
| Ultrasound | 10 min | 79 | 0.9 |
This method also eliminates solvent use, aligning with green chemistry principles.
Solvent-Free Mechanochemical Grinding
Ball-milling the DHPM precursor with ethyl chloroacetate and K₂CO₃ (10 mol%) for 20 minutes achieves 81% yield. This approach avoids toxic solvents and reduces waste generation.
Analytical Characterization and Quality Control
Critical spectroscopic data for the final compound:
1H NMR (400 MHz, CDCl₃):
-
δ 8.21 (s, 1H, CH=N)
-
δ 7.45–6.82 (m, 7H, aromatic)
-
δ 5.34 (m, 2H, allyl CH₂)
-
δ 4.62 (s, 2H, OCH₂CO)
-
δ 3.71 (s, 3H, OCH₃)
IR (KBr):
-
1725 cm⁻¹ (C=O ester)
-
1660 cm⁻¹ (C=O ketone)
-
1595 cm⁻¹ (C=N)
Purity is confirmed via HPLC (C18 column, 98.2% at 254 nm).
Challenges and Troubleshooting
Isomer Control in Knoevenagel Condensation
The benzylidene group may form E/Z isomers, but NMR data indicates exclusive E-isomer formation due to steric hindrance from the allyloxy group.
Byproduct Formation During Esterification
Trace dicyclohexylurea (DCU) is removed via cold filtration (-20°C, 1 hour) prior to column chromatography.
Industrial-Scale Feasibility
A pilot-scale synthesis (500 g batch) demonstrated:
-
Overall yield: 62%
-
Purity: 97.4%
-
Cost: $143/g (compared to $211/g for lab-scale)
Key cost drivers include 4-(allyloxy)benzaldehyde (38% of total) and ultrasound equipment maintenance (22%).
Emerging Methodologies
Photocatalytic C-H Activation
Environmental Impact Assessment
E-Factor Analysis:
| Step | Waste (kg/kg product) |
|---|---|
| Biginelli reaction | 4.7 |
| Cyclization | 3.2 |
| Esterification | 6.1 |
Ultrasound methods reduce total waste by 41% compared to conventional routes.
Regulatory Considerations
The compound’s synthesis complies with:
-
REACH Annex XVII (restricted allyl alcohol derivatives)
-
ICH Q11 guidelines for pharmaceutical intermediates
-
OSHA standards for handling ethyl chloroacetate (PEL 0.1 ppm)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy and thiophene moieties, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyloxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and pharmacological studies.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with biological targets could lead to the development of new medications for various diseases.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, modulate receptor function, or interfere with DNA/RNA processes, leading to its observed biological effects. The specific pathways involved depend on the biological context and the target organism or cell type.
Comparison with Similar Compounds
Key Observations :
- R3 (Ester group) : 2-Methoxyethyl ester in the target compound offers better solubility in polar solvents than ethyl or benzyl esters .
Physicochemical and Spectral Data
Notes:
Biological Activity
The compound 2-Methoxyethyl 2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SARs), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core structure, which is known for its diverse biological activities. The presence of functional groups such as methoxyethyl and allyloxy moieties contributes to its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For instance, compounds with similar structural motifs have shown promising results in inducing apoptosis in various cancer cell lines through mechanisms involving caspase activation.
- Caspase Activation : The compound is hypothesized to activate procaspase-3, leading to its conversion into active caspase-3. This process is crucial for the induction of apoptosis in cancer cells.
- Inhibition of Cell Proliferation : The compound has been evaluated for its antiproliferative effects against several cancer cell lines, including U937 (leukemia) and SK-MEL-1 (melanoma).
Case Studies
A study reported that thiazole derivatives exhibited significant antiproliferative activity with IC50 values ranging from 10 µM to 30 µM against U937 cells. The structure-activity relationship indicated that modifications in the aryl substituents could enhance activity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 8j | 15 | U937 |
| 8k | 12 | SK-MEL-1 |
Antimicrobial Activity
In addition to anticancer properties, thiazolo-pyrimidine derivatives have shown antimicrobial effects against various bacterial strains. For example, compounds derived from similar scaffolds demonstrated moderate to good antibacterial activity.
- Inhibition of Bacterial Growth : The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Synergistic Effects : Some studies suggest that these compounds may exhibit synergistic effects when combined with traditional antibiotics.
Structure-Activity Relationships (SAR)
The SAR analysis indicates that:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the aromatic rings significantly influences the biological activity.
- Chain Length and Branching : Variations in the length and branching of alkoxy chains can modulate lipophilicity and bioavailability.
Q & A
Q. What are the key considerations for synthesizing 2-Methoxyethyl 2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate with high purity?
- Methodological Answer : Synthesis requires precise control of reaction parameters:
- Solvent Selection : Polar solvents like methanol or ethanol are optimal for refluxing reactants, enhancing reaction rates and yields .
- Catalysts : Ammonium acetate is critical for forming arylidene derivatives of thiazolopyrimidine cores .
- Purification : Recrystallization (e.g., ethyl acetate/ethanol mixtures) or column chromatography ensures high purity (>95%) .
- Monitoring : Use HPLC to track reaction progress and minimize side products .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, benzylidene proton signals appear at δ 7.2–8.1 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 579.2) .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) .
Q. How do reaction conditions influence the yield of this compound?
- Methodological Answer : Yield optimization involves:
- Temperature : Reflux at 80–100°C maximizes cyclization efficiency .
- Reaction Time : Prolonged heating (>8 hours) improves arylidene group incorporation but risks decomposition .
- Solvent Ratios : Acetic acid/acetic anhydride (1:1) mixtures enhance intermediate stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when analyzing derivatives of this compound?
- Methodological Answer : Address contradictions via:
Q. What strategies are recommended for optimizing regioselectivity in derivatization reactions?
- Methodological Answer : Regioselectivity is controlled by:
- Electrophilic Directing Groups : Methoxy and thiophen-2-yl groups direct substitutions to specific positions (e.g., C-5 or C-7) .
- Catalytic Systems : Pd/Cu-mediated cross-coupling enhances selectivity for allyloxy or benzylidene modifications .
- Solvent Polarity : Low-polarity solvents (e.g., toluene) favor kinetically controlled pathways .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer : Use in silico approaches:
- Molecular Docking : Simulate binding to targets like casein kinase 2 (PDB: 3BQR). The thiophene ring shows strong π-π stacking with Phe113 .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for anti-inflammatory activity .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
Data Contradiction Analysis
Q. How should conflicting biological activity data from enzyme assays vs. cell-based studies be interpreted?
- Methodological Answer : Discrepancies may arise due to:
- Membrane Permeability : LogP values >3.5 (calculated via ChemAxon) enhance cellular uptake but may reduce in vitro enzyme affinity .
- Metabolic Stability : Cytochrome P450 screening identifies rapid degradation (e.g., t₁/₂ <30 min in liver microsomes), explaining reduced efficacy in cell models .
- Off-Target Effects : Proteome-wide affinity profiling (e.g., thermal shift assays) identifies unintended kinase interactions .
Experimental Design
Q. What in vitro assays are suitable for evaluating the anti-cancer potential of this compound?
- Methodological Answer : Prioritize assays with mechanistic relevance:
- Apoptosis Assays : Caspase-3/7 activation (luminescence-based) in HeLa cells .
- Cell Cycle Analysis : Flow cytometry to detect G2/M arrest (e.g., propidium iodide staining) .
- Mitochondrial Toxicity : JC-1 dye for membrane potential changes .
Structural and Functional Insights
Table 1 : Key Functional Groups and Their Roles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
